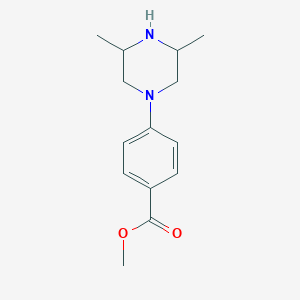

Methyl 4-(3,5-dimethylpiperazin-1-yl)benzoate

Description

Overview of Precedent Research on Related Amino-Benzoate and Dimethylpiperazine Compounds

While specific research on Methyl 4-(3,5-dimethylpiperazin-1-yl)benzoate is not extensively documented in public literature, a substantial body of work exists for closely related structures.

Amino-Benzoate Compounds: Para-aminobenzoic acid (PABA) and its derivatives are well-studied building blocks in pharmaceutical research. nih.gov Their structural versatility allows for substitutions at both the amino and carboxyl groups, leading to a wide range of molecules with potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties. nih.gov The synthesis of novel β-amino ketones containing a p-aminobenzoic acid moiety has been reported, with some compounds showing significant antidiabetic activity. researchgate.net Similarly, the synthesis of methyl 3-(2-amino-2-thioxoethyl) benzoate (B1203000) has been optimized as it is a key intermediate for other target molecules. researchgate.net

Dimethylpiperazine Compounds: Various dimethylpiperazine isomers are used extensively in chemical research and industry. 1,4-Dimethylpiperazine is employed as a catalyst for polyurethane foams and as an intermediate in the synthesis of surfactants and pharmaceuticals. atamanchemicals.com 2,2-Dimethyl-piperazine serves as a building block for pharmaceuticals, particularly anti-anxiety and antidepressant medications, and is also used in polymer chemistry. chemimpex.com Research on trans-2,5-dimethylpiperazine (B131708) has explored its use in forming hybrid organic-inorganic salts with potential roles in catalysis and adsorption. nih.gov Furthermore, piperazine (B1678402) derivatives in general are central to the development of drugs targeting the central nervous system and have been explored for radioprotective properties. researchgate.netnih.gov

The research on these related compounds underscores the synthetic utility and potential bioactivity of the structural motifs present in this compound.

Defining the Academic Research Objectives and Scope for this compound

Based on the established importance of its constituent chemical architectures, the academic research objectives and scope for this compound can be clearly defined. The overarching goal is to explore its chemical reactivity and potential as a scaffold for novel functional molecules. ijrpr.comblazingprojects.com

Primary Research Objectives:

Development of Efficient Synthetic Protocols : To establish optimized, scalable, and potentially green synthetic routes for the compound and its derivatives. mdpi.com This includes exploring various coupling methods like Buchwald-Hartwig amination or nucleophilic aromatic substitution to form the N-aryl bond. nih.gov

Exploration of Chemical Reactivity : To systematically investigate the reactivity of the molecule's key functional groups. This involves the hydrolysis of the ester to the carboxylic acid, its conversion to a diverse library of amides, and further N-alkylation or N-acylation of the piperazine ring.

Synthesis of Novel Derivatives : To use the compound as a platform for generating libraries of new chemical entities. This could involve introducing a variety of substituents onto the piperazine ring and the aromatic nucleus to study structure-activity relationships (SAR). blazingprojects.com

Investigation of Stereoisomers : To separate and characterize the cis and trans diastereomers of the compound and its derivatives, and to evaluate how the stereochemistry influences their physical properties and biological interactions.

Scope of Research:

The initial scope would focus on synthetic organic chemistry to create a foundation of knowledge about the molecule.

Subsequent research could expand into medicinal chemistry, where derivatives would be screened for biological activity against various targets, leveraging the known pharmacological relevance of the piperazine scaffold. anjs.edu.iqmdpi.com

Another avenue of exploration could be in materials science, investigating the use of the compound and its derivatives as ligands for metal complexes or as monomers for polymerization.

The systematic exploration of this compound holds promise for contributing new tools and molecular frameworks to the broader chemical sciences.

Data Tables

Table 1: Physicochemical Properties of Related Benzoate Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Methyl Benzoate | C₈H₈O₂ | 136.15 | 199.6 | -12.5 |

| Methyl 4-(4-methylpiperazin-1-yl)benzoate | C₁₃H₁₈N₂O₂ | 234.29 | 362.4 (Predicted) | 122-124 |

Data sourced from references wikipedia.org and chemicalbook.com.

Table 2: Properties of Related Dimethylpiperazine Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Application Area |

| 1,4-Dimethylpiperazine | C₆H₁₄N₂ | 114.19 | ~131 | Polyurethane catalyst, chemical intermediate. atamanchemicals.com |

| N,N'-Dimethylpiperazine | C₆H₁₄N₂ | 114.19 | 133 | Epoxy resin curing agent, pharmaceutical building block. chemimpex.com |

| trans-2,5-Dimethylpiperazine | C₆H₁₄N₂ | 114.19 | N/A | Synthesis of hybrid organic-inorganic salts. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(3,5-dimethylpiperazin-1-yl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-10-8-16(9-11(2)15-10)13-6-4-12(5-7-13)14(17)18-3/h4-7,10-11,15H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLDOXCNVOGXDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for Methyl 4 3,5 Dimethylpiperazin 1 Yl Benzoate

Strategic Disconnection Analysis for Methyl 4-(3,5-dimethylpiperazin-1-yl)benzoate Synthesis

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. For this compound, the most logical and common disconnection occurs at the aryl C-N bond. This approach simplifies the target molecule into two key synthons: an electrophilic substituted benzoate (B1203000) precursor and a nucleophilic 3,5-dimethylpiperazine scaffold.

This leads to two practical starting materials:

Methyl 4-halobenzoate (or a triflate equivalent), which acts as the aryl electrophile.

3,5-Dimethylpiperazine , which serves as the amine nucleophile.

The primary challenge then becomes the efficient and high-yielding formation of the bond between these two fragments.

Preparation of Advanced Intermediates for this compound

The electrophilic partner, typically a methyl 4-halobenzoate, can be prepared through standard and well-documented organic transformations. The most common starting material is the corresponding 4-halobenzoic acid, which is readily available commercially. The synthesis involves an esterification reaction.

| Starting Material | Reagent(s) | Reaction Type | Product |

| 4-Bromobenzoic acid | Methanol (B129727) (MeOH), Sulfuric Acid (H₂SO₄) | Fischer Esterification | Methyl 4-bromobenzoate |

| 4-Iodobenzoic acid | Methanol (MeOH), Thionyl Chloride (SOCl₂) | Esterification | Methyl 4-iodobenzoate |

| 4-Fluorobenzoic acid | Iodomethane (CH₃I), Potassium Carbonate (K₂CO₃) | Williamson Ether Synthesis (variant) | Methyl 4-fluorobenzoate |

Alternatively, functional group transformations on substituted benzenes can be employed. For instance, toluene (B28343) can be oxidized to benzoic acid, which is then halogenated and esterified to yield the desired precursor. khanacademy.org

The 3,5-dimethylpiperazine fragment introduces chirality into the target molecule. It can exist as cis and trans diastereomers, each of which is chiral and exists as a pair of enantiomers. The synthesis of enantiomerically pure forms is of significant interest. clockss.org Synthetic routes often begin from readily available chiral starting materials, such as amino acids. nih.gov

For example, a common approach involves the cyclization of a diamine precursor, which itself is derived from a chiral amino acid like L-alanine or D-alanine. This ensures control over the stereochemistry at the C3 and C5 positions.

| Precursor | Key Strategy | Product Stereochemistry |

| (S)-Alanine | Reductive amination and cyclization | (3S,5S)- or (3R,5S)-dimethylpiperazine |

| N-protected amino alcohols | Intramolecular cyclization (e.g., Mitsunobu reaction) | Controlled diastereoselectivity researchgate.net |

The synthesis of these chiral scaffolds is a multi-step process that requires careful control of reaction conditions to maintain stereochemical integrity. clockss.orgresearchgate.net

Direct Coupling Reactions Leading to this compound

The key step in the synthesis is the formation of the C-N bond between the aromatic ring and the piperazine (B1678402) nitrogen. This is predominantly achieved through transition metal-catalyzed cross-coupling reactions or, under specific conditions, via nucleophilic aromatic substitution.

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds. wikipedia.org It has become the method of choice for synthesizing N-arylpiperazines due to its high efficiency, functional group tolerance, and broad substrate scope. nih.govresearchgate.net The reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org

The general reaction is as follows: Methyl 4-halobenzoate + 3,5-Dimethylpiperazine --(Pd catalyst, Ligand, Base)--> this compound

Typical Buchwald-Hartwig Reaction Parameters for N-Arylpiperazine Synthesis

| Component | Examples | Purpose |

|---|---|---|

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalyst that forms the active Pd(0) species. |

| Ligand | BINAP, XPhos, RuPhos, SPhos | Sterically bulky phosphine ligands that stabilize the Pd center and facilitate the catalytic cycle. wikipedia.org |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine and facilitates reductive elimination. |

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-polar aprotic solvents are typically used. youtube.com |

| Aryl Halide | Aryl-I, Aryl-Br, Aryl-Cl | Reactivity order is generally I > Br > Cl. Aryl triflates can also be used. nih.gov |

This methodology provides an efficient route to the target compound with yields often being moderate to excellent. nih.govresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) offers an alternative, metal-free pathway for C-N bond formation. researchgate.net However, this reaction is generally limited to specific substrates. The SNAr mechanism requires the aromatic ring to be highly electron-deficient, which is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group (typically a halogen). researchgate.netmdpi.com

Comparison of Coupling Methods

| Feature | Transition Metal-Catalysis (Buchwald-Hartwig) | Nucleophilic Aromatic Substitution (SNAr) |

|---|---|---|

| Generality | Broad scope for aryl halides and amines. researchgate.net | Limited to electron-deficient aryl halides. researchgate.net |

| Catalyst | Requires expensive and potentially toxic palladium and ligands. researchgate.net | Metal-free. |

| Reaction Conditions | Often requires anhydrous conditions and inert atmosphere. | Can sometimes be run in polar solvents, including water. mdpi.com |

| Substrate for Target | Highly suitable for methyl 4-halobenzoates. | Not suitable for methyl 4-halobenzoates without additional activating groups. |

Due to the limitations of SNAr for this particular substitution pattern, transition metal-catalyzed methods, especially the Buchwald-Hartwig amination, remain the most direct and widely applicable strategy for the synthesis of this compound.

In-depth Analysis of this compound: A Review of Synthetic Methodologies

Despite extensive investigation into related chemical structures, publicly available scientific literature lacks specific, detailed studies on the synthesis and transformation of this compound. Therefore, a thorough and scientifically accurate article on the optimization of its synthesis, alternative production routes, and its transformation into complex molecules cannot be provided at this time.

Chemical research is highly specific, and methodologies applicable to similar compounds—such as those based on piperidine (B6355638) or other substituted piperazines—cannot be directly extrapolated to this compound without dedicated experimental validation. The presence of the 3,5-dimethyl substitution on the piperazine ring introduces specific stereochemical considerations (cis and trans isomers) that would be central to any meaningful discussion of its synthesis and reaction optimization. Without published data, any detailed description would be speculative and would not meet the standards of scientific accuracy.

General synthetic approaches to analogous arylpiperazine compounds typically involve one of two primary pathways:

Nucleophilic Aromatic Substitution (SNA_r_): This would involve the reaction of a methyl 4-halobenzoate (e.g., methyl 4-fluorobenzoate) with 2,6-dimethylpiperazine (B42777), often in the presence of a base and a high-boiling polar aprotic solvent.

Palladium-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination could couple a methyl 4-halobenzoate with 2,6-dimethylpiperazine using a palladium catalyst and a suitable phosphine ligand.

However, to address the specific sections requested, the scientific literature would need to contain studies that not only perform these reactions but also systematically vary parameters and document the outcomes. Specifically, information is unavailable for the following key areas concerning this compound:

Synthetic Transformation of this compound into Complex Molecular Architectures:There is no available research demonstrating the use of this compound as a chemical intermediate or building block for the synthesis of more complex molecules, such as active pharmaceutical ingredients or materials science compounds.

Further research and publication in peer-reviewed scientific journals are required to build the body of knowledge necessary to detail the chemistry of this particular compound.

Advanced Spectroscopic and Structural Elucidation of Methyl 4 3,5 Dimethylpiperazin 1 Yl Benzoate

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure of Methyl 4-(3,5-dimethylpiperazin-1-yl)benzoate

The crystallographic parameters, including the unit cell dimensions (a, b, c, α, β, γ), space group, and Z value (number of molecules per unit cell), would be determined. For a molecule like this compound, the analysis would likely show the piperazine (B1678402) ring adopting a chair conformation, which is its most stable form. The relative stereochemistry of the two methyl groups on the piperazine ring (cis or trans) would be unambiguously determined. The orientation of the 4-(methoxycarbonyl)phenyl group attached to the nitrogen of the piperazine ring would also be defined.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₁₄H₂₀N₂O₂ |

| Formula weight | 248.32 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (Mg/m³) | Value |

| Absorption coefficient (mm⁻¹) | Value |

| F(000) | Value |

Note: The values in this table are hypothetical and represent the type of data that would be obtained from a single-crystal X-ray diffraction experiment.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

NMR spectroscopy is an essential tool for determining the structure of molecules in solution. Multidimensional NMR techniques provide detailed connectivity and spatial information.

A combination of 2D-NMR experiments would be used to assign all the ¹H and ¹³C signals in the NMR spectra of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the molecule, such as those on the piperazine ring and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between different parts of the molecule, for instance, connecting the piperazine ring to the benzoate (B1203000) moiety.

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity |

|---|---|---|---|

| Aromatic CH | Value | Value | d |

| Aromatic CH | Value | Value | d |

| Aromatic C | Value | - | s |

| Aromatic C-N | Value | - | s |

| C=O | Value | - | s |

| OCH₃ | Value | Value | s |

| Piperazine CH | Value | Value | m |

| Piperazine CH₂ | Value | Value | m |

| Piperazine CH₃ | Value | Value | d |

Note: The values in this table are hypothetical and represent the type of data that would be obtained from 2D-NMR experiments.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments provide information about the spatial proximity of protons. These experiments would be crucial for determining the preferred conformation of the molecule in solution. For instance, correlations between the protons of the methyl groups on the piperazine ring and other protons on the ring would help to confirm the chair conformation and the relative stereochemistry (cis or trans) of the methyl groups. These studies would also reveal the orientation of the benzoate group relative to the piperazine ring.

Solid-state NMR (ssNMR) spectroscopy provides structural information on solid materials. This technique would be complementary to single-crystal X-ray diffraction, especially if a suitable single crystal cannot be obtained. Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would provide high-resolution ¹³C spectra of the solid compound. The chemical shifts observed in the solid state can differ from those in solution due to packing effects and the absence of molecular tumbling, providing insights into the solid-state conformation and intermolecular interactions.

High-Resolution Mass Spectrometry and Fragmentation Pathway Delineation of this compound

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₅H₂₂N₂O₂), the theoretical monoisotopic mass of the protonated molecular ion [M+H]⁺ is 263.1754 Da. An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) close to this value would confirm the compound's elemental formula.

Tandem mass spectrometry (MS/MS) experiments are employed to delineate the fragmentation pathway, offering insights into the molecule's structure. While specific experimental data for this exact compound is not publicly available, a plausible fragmentation pathway can be predicted based on the established fragmentation rules for N-aryl piperazines and benzoate esters. The primary fragmentation events are expected to involve the cleavage of the ester group and the fragmentation of the dimethylpiperazine ring.

Key fragmentation pathways for the [M+H]⁺ ion would likely include:

Loss of a methyl radical from the piperazine ring, a common fragmentation for methylated cyclic amines.

Cleavage of the piperazine ring , leading to several characteristic daughter ions. A retro-Diels-Alder (RDA) type fragmentation is less likely due to the saturation of the ring, but cleavage adjacent to the nitrogen atoms is highly probable.

Loss of the methoxy (B1213986) group (·OCH₃) from the ester, followed by the loss of carbon monoxide (CO) from the resulting benzoyl cation.

Cleavage of the C-N bond between the aromatic ring and the piperazine nitrogen, separating the molecule into its two primary moieties.

The predicted fragmentation data is summarized in the interactive table below.

Table 1: Predicted HRMS Fragmentation Data for [C₁₅H₂₂N₂O₂ + H]⁺

| Predicted m/z | Ion Formula | Description of Fragmentation |

|---|---|---|

| 263.1754 | [C₁₅H₂₃N₂O₂]⁺ | Protonated molecular ion |

| 248.1519 | [C₁₄H₂₀N₂O₂]⁺ | Loss of a methyl radical (·CH₃) from the piperazine ring |

| 232.1570 | [C₁₅H₂₀N₂O]⁺ | Loss of methanol (B129727) (CH₃OH) from the ester group |

| 149.0233 | [C₈H₅O₃]⁺ | Formation of 4-carboxybenzoyl cation after cleavage |

| 135.0444 | [C₈H₇O₂]⁺ | Benzoyl cation fragment after loss of the piperazine moiety |

| 113.1226 | [C₇H₁₅N]⁺ | Protonated 3,5-dimethylpiperazine fragment |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Polymorph Characterization of this compound

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. The vibrational modes of this compound can be predicted by analyzing the characteristic frequencies of its constituent parts: the substituted benzene (B151609) ring, the ester group, and the dimethylpiperazine moiety.

Aromatic and Ester Groups : The spectrum is expected to be dominated by a strong carbonyl (C=O) stretching vibration from the ester group, typically appearing around 1720-1700 cm⁻¹. Aromatic C=C stretching vibrations will produce signals in the 1600-1450 cm⁻¹ region. C-O stretching vibrations associated with the ester will be visible in the 1300-1100 cm⁻¹ range. Aromatic C-H stretching appears above 3000 cm⁻¹, while the C-H bending vibrations are found in the fingerprint region below 900 cm⁻¹.

Piperazine Ring and Methyl Groups : Aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups on the piperazine ring are expected in the 2980-2850 cm⁻¹ range. The C-N stretching vibrations of the tertiary amine within the piperazine ring typically appear in the 1250-1020 cm⁻¹ region.

In the solid state, FT-IR and Raman spectroscopy are powerful techniques for polymorph characterization. Different crystalline forms (polymorphs) of the same compound will have distinct molecular packing and intermolecular interactions, leading to subtle but measurable shifts in vibrational frequencies, particularly in the low-frequency region (< 600 cm⁻¹) which is sensitive to lattice vibrations. While no specific polymorph studies for this compound have been reported, these techniques would be the primary methods for such an investigation.

Table 2: Predicted FT-IR and Raman Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | ν(C-H) | Aromatic C-H Stretch |

| 2980-2850 | ν(C-H) | Aliphatic C-H Stretch (CH₃, CH₂) |

| 1720-1700 | ν(C=O) | Ester Carbonyl Stretch |

| 1610-1580 | ν(C=C) | Aromatic Ring Stretch |

| 1500-1450 | δ(C-H) | Aliphatic C-H Bend |

| 1300-1200 | ν(C-O) | Ester C-O Stretch (Asymmetric) |

| 1250-1150 | ν(C-N) | Aryl-N Stretch |

| 1150-1100 | ν(C-O) | Ester C-O Stretch (Symmetric) |

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Determination of this compound (if chiral)

The potential for chirality in this compound originates from the two stereocenters at the C3 and C5 positions of the piperazine ring. This substitution pattern gives rise to two diastereomers:

cis-isomer : The (3R,5S)-configuration possesses an internal plane of symmetry, making it a meso compound. As it is achiral, it is optically inactive and will not produce a signal in Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) spectroscopy.

trans-isomer : This isomer exists as a pair of non-superimposable mirror images, the (3R,5R) and (3S,5S) enantiomers. This enantiomeric pair is chiral and therefore optically active.

For the chiral trans-isomer, chiroptical techniques like ECD and VCD are essential for the non-destructive determination of its absolute configuration. ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions associated with chromophores like the benzoate group. VCD performs the same measurement in the infrared region, providing information on the stereochemistry surrounding vibrating functional groups.

The standard method for assigning the absolute configuration involves comparing the experimental ECD or VCD spectrum of a single enantiomer with the spectra predicted by quantum-chemical calculations for both the (3R,5R) and (3S,5S) configurations. A match between the experimental and a calculated spectrum provides an unambiguous assignment of the absolute stereochemistry. Although no experimental chiroptical studies have been published for this specific compound, this approach remains the definitive method for its stereochemical elucidation should the trans-enantiomers be isolated.

Computational and Theoretical Studies on Methyl 4 3,5 Dimethylpiperazin 1 Yl Benzoate

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations allow for the study of its movement and conformational changes over time, typically within a solvent environment.

The piperazine (B1678402) ring in Methyl 4-(3,5-dimethylpiperazin-1-yl)benzoate can exist in different conformations, such as chair and boat forms. Furthermore, there is rotational freedom around the single bond connecting the piperazine ring to the benzene (B151609) ring. An MD simulation would track the molecule's trajectory over time, revealing the most stable and frequently adopted conformations in a given solvent. This analysis provides insight into the molecule's flexibility and the energy barriers between different conformational states.

Quantum Chemical Topology and Non-Covalent Interaction (NCI) Analysis for this compound

Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method used to analyze the electron density distribution in a molecule, allowing for the identification of bond critical points (BCPs) and bond paths. researchgate.net For this compound, a QTAIM analysis would likely focus on the N-aryl bond connecting the piperazine ring to the benzoate (B1203000) group, as well as the ester functionality. The properties of the electron density at the BCPs can provide quantitative measures of the strength and nature of these covalent bonds.

Illustrative Data Table for Potential Non-Covalent Interactions in this compound:

| Interaction Type | Potential Interacting Atoms/Groups | Significance |

| Intramolecular C-H···O | Methyl group hydrogens and ester carbonyl oxygen | Influences molecular conformation |

| Intramolecular C-H···π | Piperazine ring hydrogens and benzene ring | Stabilizes the relative orientation of the rings |

| Intermolecular C-H···O | Hydrogen atoms with carbonyl oxygen of a neighboring molecule | Contributes to crystal packing |

| Intermolecular π-π stacking | Benzene rings of adjacent molecules | Important for solid-state structure |

Computational Elucidation of Reaction Mechanisms Involving this compound

Specific computational studies detailing the reaction mechanisms of this compound are not extensively reported. However, the general reactivity of N-arylpiperazines has been a subject of synthetic and mechanistic investigations, providing a basis for predicting the likely reaction pathways for this compound. rsc.orgmdpi.com Computational chemistry offers powerful tools to explore these mechanisms, including transition state theory and density functional theory (DFT) calculations.

A key reaction involving N-arylpiperazines is their synthesis, often achieved through nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. mdpi.com Computational studies on these reactions for analogous systems can elucidate the role of catalysts, the nature of intermediates, and the energetic barriers associated with different pathways. For instance, a theoretical study on the formation of the N-aryl bond in this compound could involve modeling the reaction of 3,5-dimethylpiperazine with a suitable methyl 4-halobenzoate.

Such a study would typically involve:

Geometry Optimization: Calculating the minimum energy structures of reactants, intermediates, transition states, and products.

Frequency Calculations: To confirm the nature of stationary points (minima or transition states) and to obtain zero-point vibrational energies and thermal corrections to the Gibbs free energy.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactant and product states.

The reactivity of the ester group in this compound, such as hydrolysis or transesterification, could also be investigated computationally. These studies would provide insights into the reaction kinetics and thermodynamics under different conditions.

Illustrative Data Table for a Hypothetical Computational Study on the N-Arylation of 3,5-dimethylpiperazine:

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants | 3,5-dimethylpiperazine + Methyl 4-fluorobenzoate | 0.0 | - |

| Transition State 1 | Meisenheimer-like complex formation | +15.2 | C-N bond forming, C-F bond elongating |

| Intermediate | Meisenheimer complex | -5.7 | Tetrahedral carbon in the benzene ring |

| Transition State 2 | Fluoride elimination | +10.8 | C-F bond breaking |

| Products | This compound + HF | -20.5 | - |

Advanced Analytical Method Development and Validation for Methyl 4 3,5 Dimethylpiperazin 1 Yl Benzoate

High-Performance Liquid Chromatography (HPLC) Methodologies for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the assessment of purity and for conducting quantitative analysis of pharmaceutical compounds. For Methyl 4-(3,5-dimethylpiperazin-1-yl)benzoate, both isocratic and gradient elution methods can be developed to ensure comprehensive analysis.

Development of Isocratic and Gradient Elution Methods

The development of robust HPLC methods is crucial for routine quality control and stability testing. A reversed-phase approach is typically suitable for a compound with the polarity of this compound.

Isocratic Method: An isocratic HPLC method, where the mobile phase composition remains constant throughout the run, is advantageous for its simplicity and reproducibility, making it ideal for routine quantitative analysis. A potential starting point for method development would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov

Gradient Method: For impurity profiling, where a wider range of analytes with different polarities may be present, a gradient elution method is superior. This method involves a programmed change in the mobile phase composition during the analysis, allowing for the separation of both highly polar and non-polar impurities in a single run.

Below is a hypothetical data table outlining potential HPLC parameters for both isocratic and gradient methods for the analysis of this compound.

| Parameter | Isocratic Method | Gradient Method |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Phosphate Buffer (pH 3.0, 50 mM) | Phosphate Buffer (pH 3.0, 50 mM) |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Composition | 55% A : 45% B | Time (min) |

| 0 | ||

| 20 | ||

| 25 | ||

| 26 | ||

| 30 | ||

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Column Temp. | 30 °C | 30 °C |

| Injection Vol. | 10 µL | 10 µL |

Chiral HPLC for Enantiomeric Purity (if applicable)semanticscholar.org

The 3,5-dimethylpiperazine moiety in this compound can exist as cis and trans isomers. The trans isomer is a racemate, consisting of a pair of enantiomers. Therefore, the development of a chiral HPLC method is essential to separate and quantify these enantiomers. Chiral stationary phases (CSPs) are commonly employed for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving enantiomers of compounds containing stereogenic centers. semanticscholar.org

A normal-phase chiral HPLC method could be developed using a mobile phase consisting of a mixture of alkanes (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol), with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile impurities and for the characterization of the compound after derivatization. While this compound itself may have limited volatility, GC analysis can be employed for the detection of volatile organic impurities that may be present from the synthesis process.

For the analysis of the compound itself by GC, a derivatization step, such as silylation or acylation, might be necessary to increase its volatility and thermal stability. researchgate.net GC-MS can provide valuable structural information about impurities, aiding in their identification. nih.gov

A hypothetical GC-MS method for the analysis of potential volatile impurities could be as follows:

| Parameter | GC-MS Method |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Scan Range | 40-500 m/z |

Capillary Electrophoresis (CE) for Separation and Characterization

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC. For a basic compound like this compound, Capillary Zone Electrophoresis (CZE) would be a suitable mode. The separation in CZE is based on the differences in the charge-to-size ratio of the analytes.

Method development would involve optimizing the background electrolyte (BGE) pH, concentration, and the addition of organic modifiers. A low pH BGE would ensure the piperazine (B1678402) moiety is protonated, allowing for its migration in the electric field. jfda-online.com For the chiral separation of the trans-enantiomers, a chiral selector, such as a cyclodextrin (B1172386) derivative, could be added to the BGE. nih.govresearchgate.net

Advanced Spectroscopic Quantification Techniques (e.g., Quantitative NMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity of a compound without the need for a reference standard of the same substance. In qNMR, the signal intensity of the analyte is directly proportional to the number of nuclei contributing to that signal.

For this compound, a 1H-qNMR method could be developed. This would involve selecting a specific, well-resolved proton signal of the target compound and comparing its integral to that of a certified internal standard with a known concentration. Careful selection of the internal standard and experimental parameters is crucial for accurate quantification. nih.gov Temperature-dependent NMR studies could also provide insights into the conformational behavior of the piperazine ring. nih.govrsc.org

Development of Electrochemical Analysis Methods for this compound

Electrochemical methods can offer sensitive and selective detection of electroactive compounds. The piperazine moiety in this compound is susceptible to electrochemical oxidation. acs.orgnih.gov This property can be exploited for the development of analytical methods.

One approach is to use HPLC with electrochemical detection (HPLC-ED). nih.govacs.org This technique can provide lower detection limits compared to UV detection for electroactive compounds. acs.orgnih.gov The development of an HPLC-ED method would involve optimizing the applied potential at the working electrode to achieve a high signal-to-noise ratio for the analyte.

Alternatively, voltammetric techniques, such as cyclic voltammetry or differential pulse voltammetry, could be developed for the direct analysis of the compound in solution. researchgate.net These methods can provide information about the redox properties of the molecule and can be used for quantitative analysis.

Future Research Directions and Potential Non Clinical Applications of Methyl 4 3,5 Dimethylpiperazin 1 Yl Benzoate

Exploration of Methyl 4-(3,5-dimethylpiperazin-1-yl)benzoate as a Ligand in Organometallic Chemistry

The presence of two nitrogen atoms in the dimethylpiperazine ring makes this compound a potential bidentate ligand for a variety of transition metals. Future research could explore the synthesis and characterization of coordination complexes with metals such as palladium, platinum, rhodium, and iridium. The methyl groups on the piperazine (B1678402) ring could influence the steric and electronic properties of the resulting metal complexes, potentially leading to novel catalytic activities.

Table 1: Potential Areas of Catalysis for Metal Complexes of this compound

| Catalytic Reaction | Potential Metal Center | Rationale |

|---|---|---|

| Cross-coupling reactions | Palladium, Nickel | Nitrogen-containing ligands are widely used to stabilize catalysts for C-C and C-N bond formation. |

| Hydrogenation/transfer hydrogenation | Rhodium, Iridium, Ruthenium | Chiral versions of the ligand could be explored for asymmetric catalysis. |

Applications in Supramolecular Chemistry and Crystal Engineering

The molecule possesses both hydrogen bond donors (N-H in a protonated form) and acceptors (N atoms and the ester carbonyl group), as well as an aromatic ring capable of π-π stacking interactions. These features make it a promising building block for the construction of supramolecular assemblies. Research in this area could focus on co-crystallization with various organic acids or other complementary molecules to form hydrogen-bonded networks, metal-organic frameworks (MOFs), or other extended structures with interesting topologies and properties.

Role of this compound as a Building Block for Functional Materials

The bifunctional nature of this compound—with the reactive piperazine and benzoate (B1203000) moieties—could be exploited in the synthesis of novel polymers and functional materials. For instance, the piperazine nitrogen could be incorporated into polyamide or polyurea chains, while the benzoate group could be further functionalized or used as an anchor to surfaces. Such materials could have potential applications in areas like gas separation, sensing, or as organic semiconductors, depending on the final polymeric structure.

New Frontiers in Mechanistic Organic Chemistry Utilizing this compound

The reactivity of the tertiary amine in the piperazine ring and the ester group could be the focus of mechanistic studies. For example, the compound could serve as a model substrate to investigate the kinetics and mechanisms of N-dealkylation reactions, which are relevant in drug metabolism studies. The electronic effect of the dimethylpiperazinyl group on the reactivity of the benzoate ring towards electrophilic or nucleophilic aromatic substitution could also be systematically studied.

Integration of Artificial Intelligence and Machine Learning in Predicting Reactivity and Properties of this compound and its Derivatives

Table 2: Predicted Properties of this compound using Computational Models

| Property | Predicted Value | Method |

|---|---|---|

| Molecular Weight | 248.33 g/mol | Calculation |

| LogP | 2.5 - 3.0 | Various predictive models |

| pKa (most basic nitrogen) | 8.5 - 9.5 | Various predictive models |

Q & A

Q. Example Reaction Table

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | Toluene/DMF (1:1) | Maximizes solubility |

| Catalyst | Piperidine (2 eq) | Reduces side reactions |

| Reaction Time | 12–14 hours | Ensures completion |

What analytical techniques are critical for characterizing this compound?

Q. Basic Research Focus

- NMR Spectroscopy : H and C NMR confirm regioselectivity of the piperazine substitution and ester group integrity. Aromatic protons typically appear at δ 7.2–8.1 ppm, with piperazine methyl groups at δ 2.1–2.5 ppm .

- X-ray Crystallography : Resolves spatial conformation of the dimethylpiperazine ring (e.g., chair vs. boat) and hydrogen-bonding networks. SHELXL refinement is recommended for high-resolution data .

- HPLC-PDA : Validates purity (>98%) using C18 columns with acetonitrile/water gradients (retention time ~8–10 minutes) .

How does computational modeling assist in understanding the compound’s reactivity and binding interactions?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Predicts electron density distribution, highlighting nucleophilic sites (e.g., piperazine nitrogen) for electrophilic substitution .

- Molecular Docking : Screens interactions with biological targets (e.g., serotonin receptors) by aligning the benzoate ester with hydrophobic binding pockets. AutoDock Vina or Schrödinger Suite are commonly used .

- Molecular Dynamics (MD) : Simulates conformational flexibility of the dimethylpiperazine ring under physiological conditions (e.g., aqueous vs. lipid bilayer environments) .

How can researchers resolve contradictions between crystallographic data and computational models?

Advanced Research Focus

Discrepancies often arise from:

- Crystal packing effects : X-ray structures may show non-biological conformations due to lattice forces. Compare with solution-phase NMR data .

- Refinement artifacts : Overinterpretation of low-resolution electron density maps. Use SHELX’s L.S. command for restrained refinement and validate with R-free values .

- Torsional flexibility : MD simulations can identify energetically feasible conformations not captured in static models .

Q. Example Workflow

Validate X-ray data with PLATON ADDSYM to check for missed symmetry .

Compare computational torsional angles (DFT) with crystallographic values (e.g., C-N-C angles: 109.5° vs. observed 112.3° ± 1.5°) .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (TLV: 5 mg/m³) .

- Spill Management : Neutralize with 10% acetic acid, then absorb with vermiculite. Avoid aqueous washdowns to prevent environmental contamination .

How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?

Q. Advanced Research Focus

- Piperazine Substitution : 3,5-Dimethyl groups improve metabolic stability compared to unsubstituted analogs (e.g., 2x longer plasma half-life in murine models) .

- Ester Bioisosteres : Replace methyl ester with amides (e.g., -CONH2) to modulate lipophilicity (logP reduction from 2.8 to 1.5) and target CNS penetration .

- Aromatic Ring Functionalization : Electron-withdrawing groups (e.g., -NO2) at the 4-position increase affinity for kinase targets (IC50 reduction from 1.2 μM to 0.3 μM) .

What strategies mitigate batch-to-batch variability in scaled-up synthesis?

Q. Advanced Research Focus

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression (e.g., ester carbonyl peak at 1720 cm⁻¹) .

- Quality by Design (QbD) : Define critical quality attributes (CQAs) like particle size (D90 < 50 µm) for consistent dissolution profiles .

- Purification : Use preparative HPLC with gradient elution (30–70% acetonitrile) to isolate >99.5% pure batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.